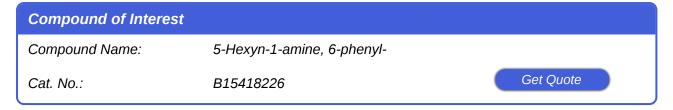


# Synthesis of 6-phenyl-5-hexyn-1-amine: An Indepth Technical Guide

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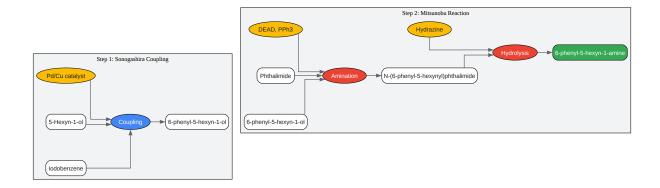
For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 6-phenyl-5-hexyn-1-amine, a compound of interest for potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with a Sonogashira coupling to construct the carbon skeleton, followed by the introduction of the primary amine functionality via a Mitsunobu reaction. This document provides detailed experimental protocols, tabulated quantitative data, and workflow diagrams to facilitate the replication and further investigation of this synthetic route.

## **Synthetic Strategy Overview**

The synthesis of 6-phenyl-5-hexyn-1-amine is designed as a convergent route, beginning with commercially available starting materials. The core of the strategy lies in the initial formation of the C(sp)-C(sp²) bond through a palladium- and copper-catalyzed Sonogashira coupling. This is followed by the conversion of a terminal hydroxyl group to a primary amine. The overall transformation is depicted below:





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Caption: Proposed two-step synthesis of 6-phenyl-5-hexyn-1-amine.

# Experimental Protocols Step 1: Synthesis of 6-phenyl-5-hexyn-1-ol (Intermediate 1)

This procedure details the Sonogashira coupling of iodobenzene with 5-hexyn-1-ol. The reaction is carried out under an inert atmosphere to ensure the stability and activity of the palladium and copper catalysts.[1][2][3][4][5][6][7][8][9]



#### **Reaction Scheme:**

				Pd(PPh3)2Cl2, Cul, Et3N
lodobenzene ——	+	5-Hexyn-1-ol	->	
				6-phenyl-5-hexyn-1-o

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Caption: Sonogashira coupling to form Intermediate 1.

#### Materials:

Reagent/Solvent	Molar Mass ( g/mol )	Quantity	Moles (mmol)	
lodobenzene	204.01	2.04 g	10.0	
5-Hexyn-1-ol	98.14	1.08 g	11.0	
Bis(triphenylphosphin e)palladium(II) dichloride	701.90	140 mg	0.2 (2 mol%)	
Copper(I) iodide	190.45	38 mg	0.2 (2 mol%)	
Triethylamine (Et₃N)	101.19	20 mL	-	
Tetrahydrofuran (THF), anhydrous	72.11	50 mL	-	

#### Procedure:

- To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol) and copper(I) iodide (38 mg, 0.2 mmol).
- The flask is evacuated and backfilled with argon three times.



- Anhydrous tetrahydrofuran (50 mL) and triethylamine (20 mL) are added via syringe.
- lodobenzene (2.04 g, 10.0 mmol) is added, followed by the dropwise addition of 5-hexyn-1-ol (1.08 g, 11.0 mmol).
- The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalysts.
- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in diethyl ether (50 mL) and washed with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 6-phenyl-5-hexyn-1-ol as a pale yellow oil.

Expected Yield and Characterization:

Based on similar Sonogashira coupling reactions, the expected yield for this step is in the range of 75-90%.

- ¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.28 (m, 3H, Ar-H), 3.75 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.48 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.85-1.78 (m, 2H, -CH₂-), 1.72-1.65 (m, 2H, -CH₂-).
- $^{13}$ C NMR (CDCl<sub>3</sub>, 101 MHz):  $\delta$  131.6, 128.3, 128.2, 123.4, 89.8, 80.7, 62.1, 31.8, 25.0, 19.4.

# Step 2: Synthesis of 6-phenyl-5-hexyn-1-amine (Target Molecule)







This procedure details the conversion of the synthesized alcohol to the primary amine using a Mitsunobu reaction followed by hydrazinolysis of the phthalimide intermediate.[10][11][12][13] [14][15] This method is generally preferred for its mild reaction conditions and high yields for the synthesis of primary amines from alcohols.[12]

**Reaction Scheme:** 

			b) Hydrazinolysis		
N-(6-phenyl-5-hexynyl)phthalimide ———		+	—— Hydrazine ——	->	6-phenyl-5-hexyn-1-amine
			y s.uzine		Ethanol
			a) Mitsunobu Reaction		
	6-phenyl-5-hexyn-1-ol ———	+	—— Phthalimide ——	->	N-(6-phenyl-5-hexynyl)phthalimide
	o phony o howy. I o		· ·····································		DEAD, PPh3, THF

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Caption: Two-stage conversion of the alcohol to the target amine.

Materials:



Reagent/Solvent	Molar Mass ( g/mol )	Quantity	Moles (mmol)	
6-phenyl-5-hexyn-1-ol	174.24	1.74 g	10.0	
Phthalimide	147.13	1.62 g	11.0	
Triphenylphosphine (PPh <sub>3</sub> )	262.29	2.88 g	11.0	
Diethyl azodicarboxylate (DEAD)	174.15	1.92 mL	11.0	
Tetrahydrofuran (THF), anhydrous	72.11	50 mL	-	
Hydrazine monohydrate	50.06	1.0 mL	~20.0	
Ethanol	46.07	40 mL	-	

#### Procedure:

#### a) Mitsunobu Reaction:

- To a dry 100 mL round-bottom flask under an argon atmosphere, dissolve 6-phenyl-5-hexyn-1-ol (1.74 g, 10.0 mmol), phthalimide (1.62 g, 11.0 mmol), and triphenylphosphine (2.88 g, 11.0 mmol) in anhydrous tetrahydrofuran (50 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add diethyl azodicarboxylate (DEAD, 1.92 mL, 11.0 mmol) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- The solvent is removed under reduced pressure.



• The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield N-(6-phenyl-5-hexynyl)phthalimide as a white solid.

#### b) Hydrazinolysis:

- Dissolve the N-(6-phenyl-5-hexynyl)phthalimide from the previous step in ethanol (40 mL) in a 100 mL round-bottom flask.
- Add hydrazine monohydrate (1.0 mL, ~20.0 mmol) to the solution.
- Heat the mixture to reflux for 4 hours, during which a white precipitate (phthalhydrazide) will form.
- Cool the reaction mixture to room temperature and filter off the precipitate.
- Wash the precipitate with a small amount of cold ethanol.
- The filtrate is concentrated under reduced pressure.
- The residue is dissolved in dichloromethane (50 mL) and washed with 1 M sodium hydroxide solution (2 x 20 mL) and brine (20 mL).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the pure 6-phenyl-5-hexyn-1-amine.

#### **Expected Yield and Characterization:**

The Mitsunobu reaction and subsequent hydrazinolysis are generally high-yielding processes. The overall yield for this two-stage conversion is expected to be in the range of 70-85%.

- N-(6-phenyl-5-hexynyl)phthalimide (Intermediate 2):
  - ¹H NMR (CDCl₃, 400 MHz): δ 7.88-7.84 (m, 2H, Phthalimide-H), 7.75-7.71 (m, 2H, Phthalimide-H), 7.40-7.36 (m, 2H, Ar-H), 7.30-7.26 (m, 3H, Ar-H), 3.82 (t, J = 7.0 Hz, 2H, -CH₂-N), 2.45 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 1.95-1.88 (m, 2H, -CH₂-), 1.80-1.73 (m, 2H, -CH₂-).



- o <sup>13</sup>C NMR (CDCl<sub>3</sub>, 101 MHz): δ 168.4, 133.9, 132.1, 131.5, 128.3, 128.2, 123.3, 123.2, 89.5, 81.0, 37.8, 28.1, 26.0, 18.9.
- 6-phenyl-5-hexyn-1-amine (Target Molecule):[16]
  - ¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.37 (m, 2H, Ar-H), 7.31-7.27 (m, 3H, Ar-H), 2.80 (t, J = 6.8 Hz, 2H, -CH₂NH₂), 2.44 (t, J = 7.0 Hz, 2H, -C≡C-CH₂-), 1.75-1.68 (m, 2H, -CH₂-), 1.62-1.55 (m, 2H, -CH₂-), 1.35 (br s, 2H, -NH₂).
  - $\circ$  ¹³C NMR (CDCl₃, 101 MHz): δ 131.6, 128.3, 128.2, 123.5, 90.1, 80.5, 41.8, 33.1, 26.1, 19.6.[16][17]

### **Data Summary**

The following table summarizes the key quantitative data for the synthesis of 6-phenyl-5-hexyn-1-amine.

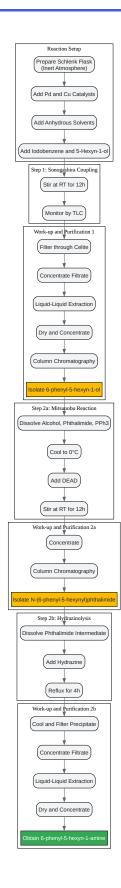


Step	Reacti on	Reacta nts	Produ ct	Cataly st/Rea gent	Solven t	Temp (°C)	Time (h)	Yield (%)
1	Sonoga shira Couplin g	lodoben zene, 5- Hexyn- 1-ol	6- phenyl- 5- hexyn- 1-ol	Pd(PPh 3)2Cl2, Cul	THF, Et₃N	25	12	75-90
2a	Mitsuno bu Reactio n	6- phenyl- 5- hexyn- 1-ol, Phthali mide	N-(6- phenyl- 5- hexynyl )phthali mide	DEAD, PPh₃	THF	0-25	12	80-95
2b	Hydrazi nolysis	N-(6- phenyl- 5- hexynyl )phthali mide	6- phenyl- 5- hexyn- 1-amine	Hydrazi ne	Ethanol	Reflux	4	85-95

# **Logical Relationships and Workflows**

The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.





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Caption: Experimental workflow for the synthesis of 6-phenyl-5-hexyn-1-amine.



This comprehensive guide provides a robust and well-documented synthetic route to 6-phenyl-5-hexyn-1-amine. The detailed protocols and expected outcomes should enable proficient researchers to successfully synthesize this molecule for further study and application.

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